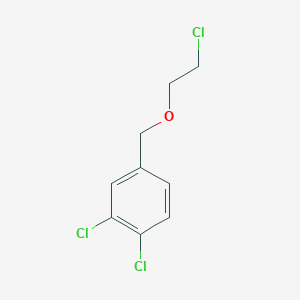
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is a chemical compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2-chloroethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the 2-chloroethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,2-dichlorobenzene. This intermediate is then reacted with 2-chloroethanol under specific conditions to introduce the 2-chloroethoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions with 2-chloroethanol. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the ethoxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing chlorine atoms can influence the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms.
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of the 2-chloroethoxymethyl group.
1,2,4-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is unique due to the presence of the 2-chloroethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications and interactions that are not possible with simpler chlorinated benzenes .
Propiedades
Número CAS |
6279-30-7 |
|---|---|
Fórmula molecular |
C9H9Cl3O |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)9(12)5-7/h1-2,5H,3-4,6H2 |
Clave InChI |
RVRCNAWPFFVKDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COCCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



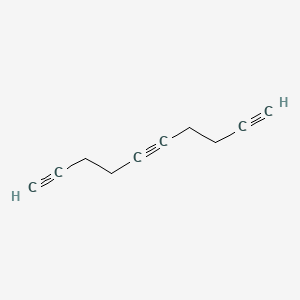
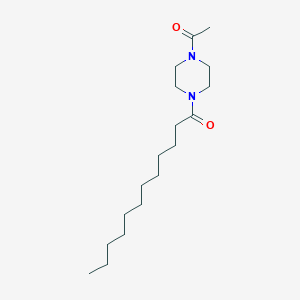
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
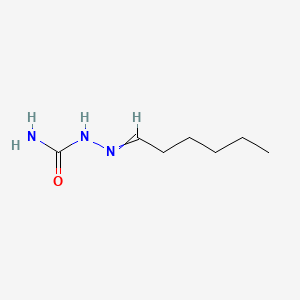
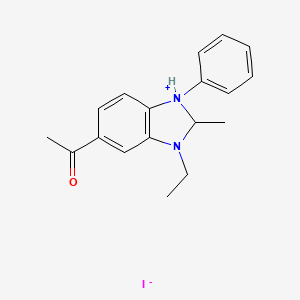
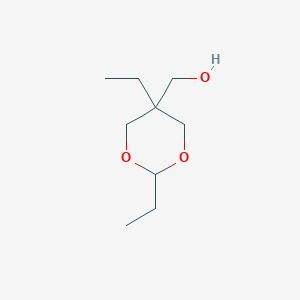
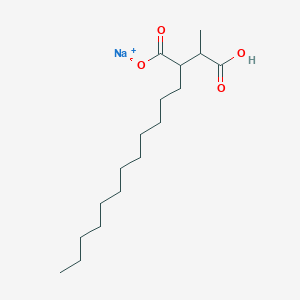
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
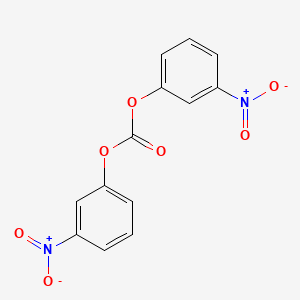
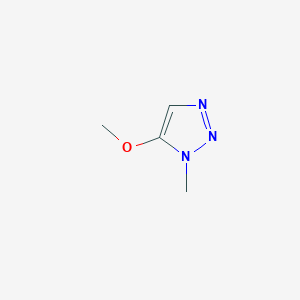
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
